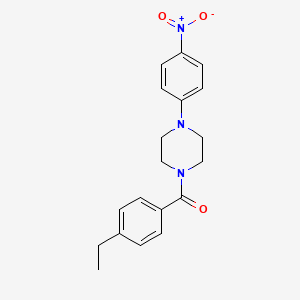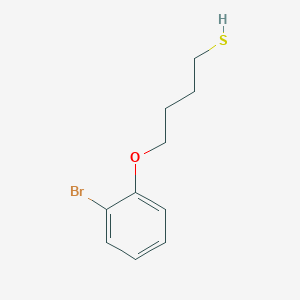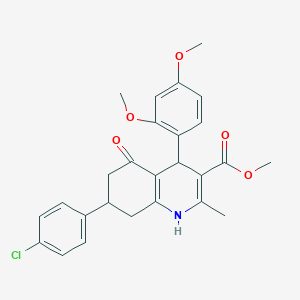
N-(4-chlorophenyl)-1-butanesulfonamide
説明
N-(4-chlorophenyl)-1-butanesulfonamide, commonly known as Bumetanide, is a potent diuretic drug that is widely used in the medical field for the treatment of various conditions such as hypertension, congestive heart failure, and edema. Bumetanide belongs to the class of loop diuretics, which work by inhibiting the reabsorption of sodium and chloride ions in the kidneys, thereby increasing the excretion of water and electrolytes from the body.
作用機序
Bumetanide works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, which in turn leads to an increase in the excretion of water and electrolytes from the body. This results in a decrease in blood volume and a reduction in edema.
Biochemical and Physiological Effects
Bumetanide has several biochemical and physiological effects on the body. It decreases blood volume, blood pressure, and edema. It also increases urine output and excretion of electrolytes such as sodium, potassium, and chloride. Bumetanide has been shown to have a rapid onset of action and a short half-life.
実験室実験の利点と制限
Bumetanide has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. However, there are also limitations to the use of Bumetanide in lab experiments. It has a short half-life, which may limit its usefulness in long-term studies. It may also have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for the study of Bumetanide. One area of research is the potential use of Bumetanide in the treatment of ASD. Studies have shown that Bumetanide can reduce the severity of symptoms in individuals with ASD. Further research is needed to determine the optimal dose and duration of treatment. Another area of research is the development of new and more potent diuretic drugs based on the structure of Bumetanide. This could lead to the development of more effective treatments for hypertension, congestive heart failure, and edema.
Conclusion
In conclusion, Bumetanide is a potent diuretic drug that has been extensively studied for its therapeutic potential in various medical conditions. It works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle in the kidneys, leading to a decrease in the reabsorption of sodium and chloride ions and an increase in the excretion of water and electrolytes from the body. Bumetanide has several advantages for lab experiments, but also has limitations. There are several future directions for the study of Bumetanide, including its potential use in the treatment of ASD and the development of new and more potent diuretic drugs.
合成法
Bumetanide is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 1-butylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-chlorophenyl)-1-butanesulfonamide, which is then purified by recrystallization.
科学的研究の応用
Bumetanide has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and edema. Bumetanide is also being investigated for its potential use in the treatment of autism spectrum disorder (ASD).
特性
IUPAC Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUXTNKGBCHPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991795 | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)butane-1-sulfonamide | |
CAS RN |
7143-37-5 | |
| Record name | NSC41557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
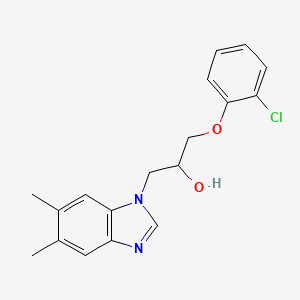
![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)
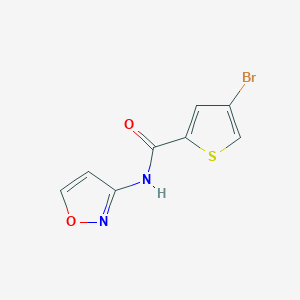
![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
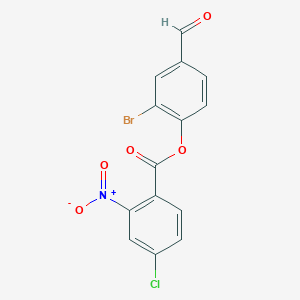
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
